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UL3 protein, Equid herpesvirus 1

Herpesvirus comparative genomics ICP27 homology Transcriptional regulation

The UL3 protein of Equid herpesvirus 1 (EHV-1), also designated EICP27, is a 51.4-kDa early tegument phosphoprotein and the functional homolog of herpes simplex virus type 1 ICP27. Encoded by a 1.6-kb mRNA from the UL3 open reading frame, the protein acts as a viral transcriptional co-activator that synergizes with the immediate-early (IE) protein and EICP0 to regulate early and late viral gene expression.

Molecular Formula C7H7F3O3
Molecular Weight 0
CAS No. 148769-11-3
Cat. No. B1176050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUL3 protein, Equid herpesvirus 1
CAS148769-11-3
SynonymsUL3 protein, Equid herpesvirus 1
Molecular FormulaC7H7F3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EHV-1 UL3 Regulatory Protein (CAS 148769-11-3): Procurement-Qualified Transcriptional Co-Activator for Equine Herpesvirus Research


The UL3 protein of Equid herpesvirus 1 (EHV-1), also designated EICP27, is a 51.4-kDa early tegument phosphoprotein and the functional homolog of herpes simplex virus type 1 ICP27 [1]. Encoded by a 1.6-kb mRNA from the UL3 open reading frame, the protein acts as a viral transcriptional co-activator that synergizes with the immediate-early (IE) protein and EICP0 to regulate early and late viral gene expression [2]. Unlike EHV-1 structural or enzymatic targets, UL3 is a regulatory factor retained in defective interfering particle genomes and is dispensable for viral replication in cell culture, making it a specialized tool for mechanistic studies of alphaherpesvirus gene regulation [3].

Why Generic Herpesvirus ICP27 Homologs Cannot Substitute for EHV-1 UL3 Protein (CAS 148769-11-3) in Equine-Specific Research


Although UL3 is categorized as an ICP27 homolog, its amino acid identity to HSV-1 ICP27 stands at only 32% and to VZV ORF4 at a mere 13% [1]. These substantial sequence divergences translate into functionally distinct regulatory behaviors: EHV-1 UL3 exhibits a unique synergistic partnership with the EICP0 protein—a relationship not documented for HSV-1 ICP27—and is specifically recruited to viral promoters via direct interaction with the EHV-1 IE protein [2]. Substituting UL3 with a heterologous ICP27 homolog from another alphaherpesvirus introduces unpredictable promoter targeting and co-factor incompatibility, undermining experimental reproducibility in equine-specific gene regulation studies [3].

Quantitative Differentiation Evidence for EHV-1 UL3 Protein (CAS 148769-11-3) Against Closest Analogs


EHV-1 UL3 Exhibits Only 32% Amino Acid Identity to HSV-1 ICP27, Precluding Functional Interchangeability

The EHV-1 UL3 protein shares only 32% amino acid identity with its closest homolog, HSV-1 ICP27, and a drastically lower 13% identity with varicella-zoster virus ORF4, as determined by full-length sequence alignment of the respective 470-amino-acid open reading frames [1]. This degree of divergence falls well below the threshold typically required for functional conservation of multi-domain transcriptional regulators, indicating that heterologous ICP27 proteins cannot serve as reliable substitutes in EHV-1-specific gene regulation assays [1].

Herpesvirus comparative genomics ICP27 homology Transcriptional regulation

EHV-1 UL3 Cooperates Selectively with EICP0—a Synergy Not Exhibited by EICP22 with EICP0

In transient cotransfection assays, the EHV-1 UL3 (EICP27) protein and the EICP0 protein function synergistically to trans-activate the early TK promoter and the γ1 late IR5 promoter, whereas the EICP22 protein—another EHV-1 regulatory factor—does not function synergistically or antagonistically with EICP0 on any promoter class tested [1]. This selective functional pairing demonstrates that UL3 occupies a privileged co-activator niche that cannot be filled by substituting the EICP22 protein, a closely related in-class alternative [1].

Transcriptional synergy Viral promoter activation EICP0 co-activator

UL3 Deletion Does Not Alter EHV-1 Growth Kinetics or Plaque Morphology—Enabling Functional Dissection Without Fitness Confounds

A recombinant EHV-1 carrying a complete UL3 deletion (vL11ΔUL3) was directly compared with parental RacL11 virus across multiple in vitro parameters [1]. The UL3-deleted virus exhibited host cell tropism, plaque size, and growth kinetics that were indistinguishable from those of the parental virus, and expression levels of proteins representative of all three viral gene kinetic classes (IE, early, late) were identical between mutant and parental infections [1]. This establishes that UL3 is dispensable for basic viral replication, allowing researchers to manipulate or study UL3 function without confounding effects on viral fitness [1].

Viral fitness Deletion mutagenesis Growth kinetics

EHV-1 UL3 Transcriptional Activation Is Strictly Dependent on the IE Protein—Unlike the Broadly Autonomous EICP0 Trans-Activator

EHV-1 UL3 gene expression is trans-activated exclusively by the sole immediate-early (IE) protein and encodes an early protein, as demonstrated by metabolic inhibition and time-course analyses [1]. This contrasts markedly with the EICP0 protein, which independently trans-activates all classes of EHV-1 promoters (IE, early, γ1 late, and γ2 late) without requiring a co-factor [2]. The strict IE-dependence of UL3 expression means that functional studies of UL3 must account for IE protein availability, whereas EICP0 can function autonomously [1][2].

Transcriptional dependence IE protein requirement Viral gene regulation

UL3 Deletion Does Not Alter Virulence in a Murine Model—Supporting Its Use in Attenuated Vaccine Vector Design

Mice intranasally infected with the UL3-deleted virus (vL11ΔUL3) and the parental RacL11 virus showed no significant difference in mortality or virus lung titers, confirming that UL3 is dispensable for virulence in the murine model [1]. This in vivo finding complements the in vitro growth kinetics data and establishes that UL3 can be safely deleted or replaced in vaccine vector constructs without attenuating the viral backbone [1].

In vivo virulence Mouse model Vaccine vector

EHV-1 UL3 N-Terminal 11 Amino Acids Are Dispensable for Function—Unlike HSV-1 ICP27 Where the N-Terminus Is Essential

CAT reporter assays using a truncated UL3 expression vector (pSVUL3P, lacking codons for the first 11 amino acids) demonstrated that the N-terminal 11 residues of EHV-1 UL3 are not essential for its regulatory function in trans-activating the IE promoter [1]. This contrasts with HSV-1 ICP27, where the N-terminal region is critically required for nuclear localization, RNA binding, and regulatory activity [2]. The dispensable N-terminus of EHV-1 UL3 provides a tag-tolerating region for epitope or fluorescent protein fusion constructs without loss of function [1].

Structure-function mapping Regulatory domain ICP27 comparison

Validated Research and Development Applications for EHV-1 UL3 Protein (CAS 148769-11-3)


Mechanistic Studies of Alphaherpesvirus IE-Dependent Transcriptional Cascades

Because UL3 expression is strictly trans-activated by the EHV-1 immediate-early protein [1], recombinant UL3 protein serves as an essential downstream effector for dissecting IE→early gene regulatory cascades. Researchers can use purified UL3 in in vitro transcription assays or transient co-expression systems to map the temporal hierarchy of EHV-1 gene activation.

EHV-1-Specific Antibody Generation and Immunodetection Reagent Development

The low sequence identity (32% vs. HSV-1 ICP27; 13% vs. VZV ORF4) [2] ensures that antibodies raised against EHV-1 UL3 are species-specific, minimizing cross-reactivity in equine tissue immunostaining, Western blotting of EHV-1-infected cell lysates, and ELISA-based diagnostic platforms targeting EHV-1 infection.

Vaccine Vector Engineering Using the UL3 Locus as an Insertion Site

The demonstrated dispensability of UL3 for viral replication in cell culture and virulence in the murine model [3] validates the UL3 genomic locus as a safe harbor for inserting heterologous antigen genes in EHV-1-based vaccine vectors, enabling marker vaccine design without attenuating the viral backbone.

Functional Protein–Protein Interaction Studies with EICP0 and IE Partners

The selective synergistic partnership between UL3 (EICP27) and EICP0 on early and γ1 late promoters [4] makes recombinant UL3 protein a required reagent for pull-down, co-immunoprecipitation, and structural biology studies aimed at defining the molecular interface of this regulatory complex.

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